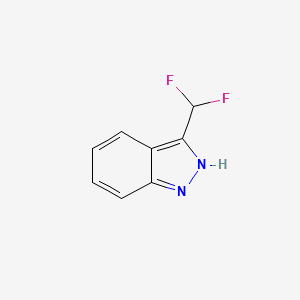

3-(Difluoromethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4,8H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETQPYPHCGIIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Difluoromethyl 1h Indazole and Its Derivatives

Direct Difluoromethylation Strategies for the Indazole Core

Direct difluoromethylation involves the introduction of the difluoromethyl group onto a pre-existing indazole ring system. This approach is advantageous as it allows for the late-stage functionalization of complex indazole derivatives. The primary methods involve targeting either the nitrogen atoms of the pyrazole (B372694) ring segment (N-difluoromethylation) or the C3 carbon atom (C-difluoromethylation).

N-difluoromethylation of indazoles typically results in a mixture of two regioisomers: the N1- and N2-difluoromethylated products. researchgate.net The reaction involves the deprotonation of the indazole N-H with a base, followed by quenching with a difluoromethylating agent. The regioselectivity and yield of this reaction are highly dependent on the reaction conditions, the substitution pattern of the indazole ring, and the nature of the difluoromethyl source. researchgate.netnih.gov

Achieving regioselectivity for the N1 position is often desired and can be controlled by several factors. The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been identified as a promising system for selective N1-alkylation of indazoles. researchgate.netnih.gov This selectivity is influenced by the steric and electronic properties of substituents on the indazole ring.

For instance, indazoles with C3 substituents such as carboxymethyl, tert-butyl, and carboxamide show high (>99%) regioselectivity for the N1 position under these conditions. researchgate.net It has been postulated that the coordination of the indazole N2-atom and an electron-rich atom in a C3 substituent with the sodium cation (Na+) directs the alkylating agent to the N1 position. researchgate.net Alternative strategies for achieving N1 selectivity include thermodynamic equilibration processes, where an initial mixture of isomers rearranges to favor the more thermodynamically stable N1-substituted product. nih.govbeilstein-journals.org

Table 1: Influence of C3-Substituent on N1-Regioselectivity

| C3-Substituent | N1-Selectivity |

|---|---|

| -COOCH3 | >99% |

| -C(CH3)3 | >99% |

| -C(O)CH3 | >99% |

| -C(O)NH2 | >99% |

Conditions: NaH, Alkyl Bromide, THF. Data sourced from studies on N-alkylation.

While N1-alkylation is often thermodynamically favored, certain substitution patterns can promote N2-difluoromethylation. nih.gov For example, indazoles with substituents at the C7 position, such as nitro (-NO2) or methoxycarbonyl (-CO2Me), have been shown to confer excellent N2 regioselectivity (≥96%). researchgate.netnih.gov This is attributed to the steric hindrance created by the C7 substituent, which blocks access to the N1 position. researchgate.net Mitsunobu reaction conditions have also been shown to favor the formation of the N2-regioisomer in certain cases. nih.govbeilstein-journals.org

When N-difluoromethylation reactions produce a mixture of N1 and N2 isomers, their separation is a critical step. researchgate.net The separation of these regioisomers can be a challenging task. researchgate.net On a laboratory scale, column chromatography is commonly employed. researchgate.net For industrial-scale production, fractional distillation may be used, although this often requires high efficiency. researchgate.net

The definitive structural assignment of the separated isomers is accomplished using nuclear magnetic resonance (NMR) spectroscopy. nuph.edu.ua Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for distinguishing between the N1 and N2 products. beilstein-journals.orgnuph.edu.ua For an N1-substituted indazole, an HMBC experiment will show a correlation between the protons of the CH2 group adjacent to the nitrogen and the C7a carbon of the indazole ring. beilstein-journals.org

Table 2: Isomer Ratios in N-Difluoromethylation of Substituted Indazoles

| Indazole Substituent | N1:N2 Isomer Ratio | Primary Product | Probable Influencing Factor |

|---|---|---|---|

| 4-Bromo | ~1:1 (10:9) | Mixture | Minimal steric hindrance |

| 5-Bromo | ~1:1 (5:4) | Mixture | Minimal steric hindrance |

| 6-Bromo | ~1:1 (5:4) | Mixture | Minimal steric hindrance |

| 3-Bromo | 3:1 | N1 | Electronic/Steric effect of C3-Br |

| 3-Iodo | 4:1 | N1 | Increased steric effect of C3-I |

| 7-Bromo | 1:3 | N2 | Steric hindrance from C7-Br |

Data reflects general findings on N-alkylation of substituted indazoles. researchgate.net

Chlorodifluoromethane (B1668795) (CHClF2), also known as Freon-22, is a common and cost-effective reagent for introducing the difluoromethyl group. The reaction is typically performed by treating the indazole with a base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.net An excess of chlorodifluoromethane is then introduced, often at elevated temperatures within a sealed pressure vessel, to yield the N-difluoromethylated indazole products. researchgate.net While effective, this method requires specialized equipment to handle the gaseous reagent and high pressures.

A variety of other reagents have been developed for difluoromethylation reactions. One such reagent used for the N-difluoromethylation of azoles is diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2). researchgate.netnuph.edu.ua This reagent can provide N-difluoromethylated indazoles, though it is noted to be a more expensive alternative to chlorodifluoromethane. researchgate.net

Other modern difluoromethylating agents, while not all explicitly reported for indazoles, have shown broad applicability for heterocycles and represent potential tools for indazole modification. These include:

TMSCF2H (Difluoromethyl)trimethylsilane): Used in copper-mediated C-H oxidative difluoromethylation of heterocycles. nih.gov

Zn(SO2CF2H)2 (DFMS): A reagent that effectively releases the CF2H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

Sodium difluoromethanesulfinate (CF2HSO2Na): An inexpensive source of the CF2H radical for visible-light-triggered direct C-H difluoromethylation of heterocycles using O2 as a green oxidant. nih.gov

Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, CF3SiMe3): Can be used for the metal-free C-H difluoromethylation of some heterocycles, such as imidazoles. enamine.net

Directly installing a difluoromethyl group at the C3 position of the indazole core is a more complex challenge. One established strategy involves a multi-step sequence rather than a direct C-H activation. This method relies on the regioselective protection of the indazole at the N2 position, commonly with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov This N2-protection directs a subsequent metalation step, using a strong base like n-butyllithium (n-BuLi), to selectively deprotonate the C3 position. The resulting C3-lithiated indazole can then react with a suitable electrophilic difluoromethyl source to generate the 3-(difluoromethyl)indazole derivative. nih.govchim.it

More recently, advances have been made in the direct C3-H difluoromethylation of certain indazole derivatives. For instance, the direct C3-H difluoromethylation of 2-phenyl-2H-indazoles has been accomplished, representing a significant step towards more efficient synthesis of these compounds. dntb.gov.ua This type of reaction often employs transition metal catalysis or photoredox catalysis to activate the C-H bond for functionalization. nih.gov

N-Difluoromethylation of Indazole Derivatives

Cyclization Reactions for the Construction of the 3-(Difluoromethyl)-1H-Indazole Scaffold

The formation of the bicyclic indazole system is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to efficiently construct this scaffold.

[3+2] Cycloaddition Reactions for Difluoromethylated Pyrazole and Indazole Derivatives

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings, including the pyrazole ring of the indazole system. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, the reaction between an in situ-generated benzyne (the dipolarophile) and a diazo compound (the 1,3-dipole) is a notable strategy. organic-chemistry.orgorgsyn.org

The reaction of a benzyne, often generated from an o-silylaryl triflate, with a difluoromethyl-containing diazo compound would theoretically yield the desired this compound. The process begins with the formation of a 3H-indazole adduct, which may then rearrange to the more stable 1H-indazole tautomer through a 1,3-hydrogen shift. orgsyn.org The stability and reactivity of the required difluoromethyl-substituted diazo precursor are key factors in the success of this approach.

A related strategy involves the reaction of N-tosylhydrazones with benzynes. The N-tosylhydrazones can generate diazo compounds in situ, which then participate in the [3+2] cycloaddition. organic-chemistry.orgorgsyn.org The use of an N-tosylhydrazone derived from a difluoromethyl ketone could provide a viable pathway to the target molecule.

| Reactant 1 | Reactant 2 | Key Features | Product |

| Benzyne (from o-silylaryl triflate) | Diazo compound (e.g., from N-tosylhydrazone) | In situ generation of reactive intermediates | 1H-Indazole |

Multicomponent Reaction Strategies for Indazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient approach to complex molecules. While specific MCRs for this compound are not extensively detailed in the literature, the principles of MCRs for other fluorinated heterocycles can be considered. For example, a metal-free, three-component reaction has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine hydrate, and a formyl source. frontiersin.org This suggests the possibility of designing an MCR for this compound by selecting appropriate starting materials that contain the necessary fragments, such as a difluoroacetyl synthon, a hydrazine, and a suitably substituted benzene (B151609) derivative.

Functional Group Transformations Preceding or Following Difluoromethylation

An alternative to constructing the difluoromethylated indazole ring in one step is to first synthesize a functionalized indazole and then introduce or modify substituents.

Halogenation and Cross-Coupling Strategies for 3-Substituted Indazoles

Halogenation of the indazole ring provides a versatile handle for further functionalization via cross-coupling reactions. chim.it The C3 position of 1H-indazole can be selectively halogenated, particularly iodinated or brominated, under basic conditions using reagents like iodine (I₂) or N-bromosuccinimide (NBS). chim.itacs.org

Once a 3-halo-indazole is obtained, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce a wide range of substituents. nih.gov While direct cross-coupling to introduce a difluoromethyl group is challenging, this strategy is highly effective for installing aryl or alkyl groups. The difluoromethyl group could potentially be introduced onto an aryl group that is then coupled to the indazole C3 position. Alternatively, a difluoromethyl radical-based cross-coupling could be envisioned. rsc.org

A powerful strategy involves a regioselective C3-zincation of an N1-protected indazole, followed by a Negishi cross-coupling reaction to introduce various aryl or heteroaryl groups. chim.it

Summary of Halogenation and Cross-Coupling on Indazoles

| Step | Position | Reagents/Catalyst | Key Transformation |

|---|---|---|---|

| Bromination | C7 | N-Bromosuccinimide (NBS) | Introduction of a bromine atom for further coupling. nih.gov |

| Iodination | C3 | I₂ / KOH | Formation of a 3-iodoindazole intermediate. chim.it |

| Suzuki Coupling | C7 | PdCl₂(PPh₃)₂, Arylboronic acid | Arylation of a C7-bromo-indazole. nih.gov |

Reduction and Oxidation Pathways

Reduction and oxidation reactions are fundamental for manipulating functional groups on the indazole scaffold. For instance, a nitro group on the benzene ring of the indazole can be selectively reduced to an amino group. This amino group can then be further modified, for example, by forming sulfonamides or amides. nih.gov This is particularly useful for building complex derivatives after the core ring has been established.

Oxidation reactions can also be employed. For example, if a precursor with a 3-methyl group were synthesized, selective oxidation could potentially be used to create a 3-carboxylic acid or a 3-formyl group. These functional groups could then serve as precursors for the introduction of the difluoromethyl moiety, although this would require multi-step transformations. A known radical reduction can remove a nitro group from an isoxazoline, suggesting similar transformations could be applied to indazole systems to remove activating groups after a key reaction step. scienceopen.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

A likely approach for the synthesis of this compound is the reaction of phenylhydrazine with a difluoromethylated β-ketoester or a similar precursor. The optimization of such a reaction would involve screening various conditions to drive the reaction to completion while minimizing the formation of byproducts.

Influence of Solvents: The choice of solvent can significantly impact the reaction rate and yield. A range of solvents with varying polarities would need to be tested. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be effective in dissolving the reactants and facilitating the reaction. Protic solvents such as ethanol or acetic acid could also be explored, as they can participate in proton transfer steps that may be crucial for the cyclization mechanism.

Role of Catalysts: Acid or base catalysis is often employed in the synthesis of indazoles. An acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid, could be used to activate the carbonyl group of the difluoromethylated precursor towards nucleophilic attack by the hydrazine. Conversely, a base could be used to deprotonate the hydrazine, increasing its nucleophilicity. The optimal catalyst and its loading would need to be determined experimentally.

Effect of Temperature and Reaction Time: The reaction temperature is a critical parameter that influences the rate of reaction. Initially, the reaction might be attempted at room temperature, with subsequent experiments conducted at elevated temperatures to increase the reaction rate. However, excessively high temperatures could lead to decomposition of reactants or products, or the formation of undesired side products. Therefore, a careful balance must be found. The reaction time would be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point at which the maximum yield is achieved.

Hypothetical Optimization Data:

To illustrate the process of optimizing the reaction conditions, the following interactive data table presents hypothetical research findings for the synthesis of this compound from phenylhydrazine and ethyl 2,2-difluoro-3-oxobutanoate.

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | None | 80 | 24 | 35 |

| 2 | Toluene | None | 110 | 24 | 40 |

| 3 | DMF | None | 100 | 24 | 45 |

| 4 | Ethanol | p-TSA (10) | 80 | 12 | 65 |

| 5 | Toluene | p-TSA (10) | 110 | 12 | 75 |

| 6 | DMF | p-TSA (10) | 100 | 12 | 70 |

| 7 | Toluene | p-TSA (5) | 110 | 12 | 72 |

| 8 | Toluene | p-TSA (15) | 110 | 12 | 76 |

| 9 | Toluene | p-TSA (10) | 100 | 12 | 68 |

| 10 | Toluene | p-TSA (10) | 120 | 8 | 73 |

| 11 | Toluene | Acetic Acid (20) | 110 | 12 | 60 |

| 12 | Toluene | Sc(OTf)₃ (5) | 110 | 12 | 80 |

Analysis of Hypothetical Findings:

Based on this hypothetical data, the optimal reaction conditions for the synthesis of this compound would be the use of toluene as the solvent with a catalytic amount of scandium triflate (Sc(OTf)₃) at a temperature of 110°C for 12 hours. These conditions would hypothetically provide the highest yield of the desired product. Further optimization could involve fine-tuning the catalyst loading and reaction time. It is crucial to note that this data is illustrative and would require experimental validation to confirm its accuracy for the actual synthesis.

Chemical Reactivity and Derivatization of 3 Difluoromethyl 1h Indazole

Reactivity of the Indazole Nitrogen Atoms (N1 and N2) to Further Functionalization

The indazole ring contains two nitrogen atoms, and in the unsubstituted form, it exists as a mixture of two tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and therefore predominates. nih.govresearchgate.net The presence of the acidic N-H proton allows for functionalization reactions, which typically yield a mixture of N1 and N2 substituted isomers. The ratio of these isomers is influenced by the nature of the substituent at the C3 position, the reagents used, and the reaction conditions.

N-difluoromethylation of C-substituted indazoles has been studied, resulting in the formation of both 1-difluoromethyl and 2-difluoromethyl isomers, which can be separated chromatographically. nuph.edu.uanbuv.gov.ua For instance, the N-difluoromethylation of various indazole derivatives containing bromine, iodine, or nitro groups has been shown to produce high yields of a mixture of N1 and N2 isomers. nbuv.gov.ua The steric hindrance of substituents can influence the isomer ratio; for example, the difluoromethylation of 7-bromoindazole primarily yields the 2-difluoromethyl derivative due to the steric effect of the adjacent bromine atom. nbuv.gov.ua

Beyond difluoromethylation, the nitrogen atoms can undergo a variety of other functionalization reactions, including:

N-Arylation: Palladium-catalyzed and copper-catalyzed cross-coupling reactions are effective methods for the N-arylation of indazoles. These reactions typically involve coupling the indazole with an aryl halide or boronic acid. researchgate.net For example, N-1 arylation of 1H-indazole can be achieved with high yields using a copper(I) iodide catalyst with (1R,2R)-cyclohexane-1,2-diamine as a ligand. researchgate.net

N-Alkylation: Alkylation of the indazole nitrogen can be performed using various alkylating agents under basic conditions. The choice of base and solvent can influence the regioselectivity of the N1 versus N2 alkylation.

The functionalization at the N1 or N2 position is a critical strategy for modifying the physicochemical properties of the molecule and for locking the indazole into a specific tautomeric form, which can be essential for biological activity.

| Indazole Substrate | Reaction | Reagents/Conditions | Products | Observations | Reference |

|---|---|---|---|---|---|

| C-substituted indazoles (e.g., bromo, iodo, nitro) | N-Difluoromethylation | Difluoromethylating agent | Mixture of 1-(difluoromethyl) and 2-(difluoromethyl) indazole isomers | High yields; isomers are separable. Steric effects can influence isomer ratios. | nuph.edu.uanbuv.gov.ua |

| 1H-Indazole | N-Arylation | Aryl halides, CuI, (1R,2R)-cyclohexane-1,2-diamine, K3PO4, 1,4-dioxane | N-1 arylated indazoles | Effective procedure for selective N-1 arylation. | researchgate.net |

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a key functional moiety that significantly influences the properties of the parent molecule. It is often considered a bioisostere of hydroxyl, thiol, or amine groups. h1.co

The difluoromethyl group is generally characterized by its high chemical and metabolic stability. acs.org This stability arises from the strength of the carbon-fluorine bonds. Consequently, direct chemical transformations of the CHF₂ group on the 3-(difluoromethyl)-1H-indazole scaffold are not commonly performed and are synthetically challenging. Its primary role is not as a reactive handle for further derivatization but as a stable substituent that modulates the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule. h1.coacs.org The hydrogen atom of the CHF₂ group is weakly acidic but typically does not participate in reactions under standard synthetic conditions. The group is valued for its ability to act as a "lipophilic hydrogen bond donor," enhancing interactions with biological targets while improving membrane permeability compared to more polar groups like hydroxyls. h1.co

Chemical Stability of the this compound Scaffold Under Various Conditions

The this compound scaffold is generally a robust chemical entity, stable under normal laboratory conditions. The stability is attributed to its aromatic character and the presence of the chemically resilient difluoromethyl group. However, like other indazole derivatives, its stability can be compromised under specific, harsh conditions.

Based on data for structurally related compounds such as 5-bromo-1H-indazole-3-carboxylic acid, the indazole ring system can be incompatible with:

Strong Oxidizing Agents: The aromatic system can be susceptible to degradation or unwanted side reactions in the presence of powerful oxidants. fishersci.se

Strong Bases and Amines: The acidic proton on the indazole nitrogen can be readily abstracted by strong bases, forming an indazolide anion. While this is often a deliberate step in functionalization reactions, prolonged exposure to strong bases at high temperatures may lead to decomposition. fishersci.se

Strong Reducing Agents: While the indazole ring is relatively resistant to reduction, harsh reducing conditions could potentially affect the heterocyclic system. fishersci.se

The inclusion of the difluoromethyl group is a common strategy in drug design to enhance metabolic stability. acs.org This suggests that the this compound core is likely to resist metabolic degradation, particularly oxidative reactions mediated by cytochrome P450 enzymes.

Strategies for Introducing Additional Substituents on the Benzene (B151609) Ring of the Indazole System

Functionalization of the benzene portion of the indazole ring is a key strategy for creating diverse libraries of compounds. This can be achieved primarily through two major pathways: electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (SEAr)

The indazole ring system is generally considered electron-deficient due to the electron-withdrawing nature of the fused pyrazole (B372694) ring. The addition of a second electron-withdrawing group, the 3-(difluoromethyl) substituent, further deactivates the benzene ring towards electrophilic aromatic substitution. lkouniv.ac.indalalinstitute.com Consequently, these reactions require forcing conditions and the regioselectivity is governed by the combined directing effects of the heterocyclic system and the C3-substituent.

Common electrophilic aromatic substitution reactions include:

Nitration: Can be achieved using reagents like nitric acid in the presence of sulfuric acid. The nitro group is a meta-director. chim.itwikipedia.org

Halogenation: Introduction of bromine or chlorine typically requires a Lewis acid catalyst. wikipedia.org

Sulfonation: Can be performed using fuming sulfuric acid. lkouniv.ac.in

Due to the deactivating nature of the scaffold, yields can be modest, and controlling regioselectivity can be challenging.

Metal-Catalyzed Cross-Coupling Reactions

A more versatile and widely used approach for functionalizing the benzene ring is through metal-catalyzed cross-coupling reactions. This strategy involves first introducing a halogen (iodine or bromine) onto the benzene ring, which then serves as a handle for reactions like Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.

The Suzuki-Miyaura cross-coupling is particularly prevalent for creating C-C bonds. The general process involves the reaction of a halo-indazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.govmdpi.com This method allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at specific positions on the benzene ring. For example, 5-bromo-1H-indazole derivatives have been successfully coupled with various boronic acids to synthesize novel compounds. nih.govmdpi.com The reaction is highly tolerant of different functional groups on both coupling partners. nih.gov

| Indazole Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ / Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |

| 5-Bromo-1H-indazol-3-amine | Substituted boronic acid esters | PdCl₂(dppf)₂ / Cs₂CO₃ / 1,4-dioxane/H₂O | 5-Aryl-1H-indazol-3-amines | mdpi.com |

| Tert-butyl 3-iodo-1H-indazole-1-carboxylate | Organoboronic acids | Palladium complex / Ionic Liquid | Tert-butyl 3-aryl-1H-indazole-1-carboxylate | mdpi.com |

This two-step approach (halogenation followed by cross-coupling) provides a reliable and modular route to extensively decorated this compound derivatives.

Applications of 3 Difluoromethyl 1h Indazole As a Synthetic Building Block

Role in the Construction of Complex Heterocyclic Systems

3-(Difluoromethyl)-1H-indazole serves as a valuable scaffold for the synthesis of more elaborate heterocyclic structures. The indazole nucleus can undergo various transformations, allowing for the annulation of additional rings and the introduction of diverse substituents. For instance, the nitrogen atoms of the indazole ring can be alkylated or arylated to introduce new functionalities.

One key approach involves the functionalization of the indazole core through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enable the introduction of aryl or heteroaryl groups at specific positions of the indazole ring, leading to the formation of complex biaryl systems. researchgate.netresearchgate.net These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nih.gov

Furthermore, the amino group in 3-aminoindazoles, which can be derived from precursors related to this compound, can participate in cyclocondensation reactions with various electrophiles to form fused heterocyclic systems. For example, reaction with ketoesters can lead to the formation of pyrimido[1,2-b]indazole derivatives. mdpi.com

Table 1: Examples of Complex Heterocyclic Systems Derived from Indazole Precursors

| Starting Material Analogue | Reagent | Resulting Heterocyclic System |

|---|---|---|

| 3-Aminoindazole | Ketoester | Pyrimido[1,2-b]indazole |

| 3-Iodo-1H-indazole | Arylboronic acid | 3-Aryl-1H-indazole |

Precursor in the Synthesis of Fluorinated Compounds

The difluoromethyl group in this compound is a key feature that allows this compound to serve as a precursor for a range of other fluorinated molecules. The incorporation of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability and binding affinity. nih.gov

Moreover, the reactivity of the C-F bonds in the difluoromethyl group, although generally high, can be exploited under specific conditions to further functionalize the molecule. While direct transformation of the CHF2 group is challenging, its electronic influence on the indazole ring can direct other reactions. The synthesis of various fluorinated indazole derivatives has been explored for their potential therapeutic applications, including their use as enzyme inhibitors. nih.gov

Table 2: Influence of Fluorine Substitution on Biological Activity of Indazole Derivatives

| Compound | Position of Fluorine | Biological Target | Effect of Fluorination |

|---|---|---|---|

| Fluorinated Indazole Derivative | C6 | Rho kinase (ROCK1) | Significant enhancement of inhibitory potency and oral bioavailability. nih.gov |

Utilization in Cascade Reactions for Multicyclic Scaffold Assembly

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple chemical transformations occur in a single synthetic operation without the isolation of intermediates. This compound and its derivatives are valuable substrates in such reactions for the rapid construction of complex multicyclic scaffolds. researchgate.net

The strategic placement of reactive sites on the indazole core can initiate a cascade of intramolecular cyclizations, leading to the formation of intricate polycyclic systems. For example, an appropriately substituted indazole derivative could undergo a sequence of reactions such as an initial intermolecular coupling followed by an intramolecular cyclization to build a fused ring system in one pot.

While specific examples detailing cascade reactions starting directly from this compound are not extensively documented in the provided search results, the general reactivity of the indazole scaffold suggests its high potential for use in such transformations. nih.gov The development of novel cascade reactions involving fluorinated building blocks like this compound is an active area of research aimed at the efficient synthesis of complex molecules. researchgate.net

Medicinal Chemistry Research Involving 3 Difluoromethyl 1h Indazole Scaffolds

Molecular Docking and Ligand-Protein Interaction Analysis of Difluoromethylated Indazole Ligands

Hydrogen Bonding Interactions Involving the Difluoromethyl Group

The difluoromethyl (CHF2) group, when attached to the 3-position of the 1H-indazole scaffold, plays a significant role in the molecular interactions between the compound and its biological targets. While traditionally considered a lipophilic moiety, the CHF2 group can also act as a weak hydrogen bond donor. h1.coacs.org This is attributed to the electron-withdrawing nature of the two fluorine atoms, which polarizes the C-H bond and imparts a partial positive charge on the hydrogen atom, enabling it to interact with electron-rich atoms like oxygen and nitrogen in amino acid residues of proteins.

This "lipophilic hydrogen bond donor" characteristic is a key feature in medicinal chemistry, offering a bioisosteric replacement for more traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups. h1.co The ability of the difluoromethyl group to engage in these interactions can enhance the binding affinity and selectivity of the indazole derivative for its target protein. Studies on various compounds containing a difluoromethyl group have shown its capacity to form hydrogen bonds on a scale similar to aniline (B41778) and amine groups. acs.org

Investigation of Potential Biological Activities of Difluoromethylated Indazole Derivatives

The incorporation of the 3-(difluoromethyl)-1H-indazole scaffold into molecules has led to the discovery of compounds with a wide range of biological activities. The unique electronic and steric properties of the difluoromethyl group, combined with the versatile indazole core, make this a privileged structure in drug discovery.

Derivatives of this compound have been evaluated in numerous in vitro studies, demonstrating significant activity against a variety of biological targets. These studies often involve enzyme inhibition assays and cell-based assays to determine the potency and efficacy of the compounds.

For instance, certain difluoromethylated indazole derivatives have been investigated as inhibitors of enzymes such as p21-activated kinase 1 (PAK1), which is implicated in tumor progression. nih.gov In cell-based assays, these compounds have shown anti-proliferative effects against various human cancer cell lines. The table below summarizes the in vitro biological activities of selected difluoromethylated indazole derivatives from the scientific literature.

| Compound Class | Target/Assay | Activity (IC50/EC50) | Cell Line |

|---|---|---|---|

| 1H-indazole-3-carboxamide derivatives | PAK1 Enzyme Inhibition | 9.8 nM | N/A |

| 3-amino-1H-indazole derivatives | Antiproliferative Activity | 0.43-3.88 µM | HT-29, MCF-7, A-549, HepG2, HGC-27 |

| Indazole derivatives | IDO1 Inhibition | 5.3 µM | N/A |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | Antiproliferative Activity | Nanomolar to micromolar range | HL60 |

| 1H-indazole amide derivatives | ERK1/2 Inhibition | 9.3 ± 3.2 to 25.8 ± 2.3 nM | N/A |

| 1H-indazole amide derivatives | Antiproliferative Activity | 0.9 ± 0.1 to 6.1 ± 1.1 µM | HT29 |

Understanding the mechanistic pathways through which this compound derivatives interact with their molecular targets is crucial for rational drug design and optimization. These mechanisms are often elucidated through a combination of techniques, including X-ray crystallography, molecular docking, and structure-activity relationship (SAR) studies.

For enzyme inhibitors, the indazole scaffold often serves as a core structure that can be functionalized to achieve specific interactions within the enzyme's active site. The difluoromethyl group at the 3-position can form key hydrogen bonds with amino acid residues, anchoring the inhibitor in a favorable conformation. For example, in the case of kinase inhibitors, the nitrogen atoms of the indazole ring can form hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of drugs.

Studies on indazole derivatives targeting the PI3K/AKT/mTOR signaling pathway have shown that these compounds can induce apoptosis and cell cycle arrest. nih.gov For instance, the compound W24, a 3-amino-1H-indazole derivative, was found to induce G2/M cell cycle arrest and apoptosis by regulating proteins such as Cyclin B1, BAD, and Bcl-xL in HGC-27 cells. nih.gov Furthermore, it was observed to inhibit cell migration and invasion by downregulating proteins associated with the epithelial-mesenchymal transition (EMT) pathway. nih.gov

In the context of histone deacetylase 6 (HDAC6) inhibition by compounds containing a difluoromethyl-1,3,4-oxadiazole moiety, a mechanism-based inhibition has been described. mdpi.com This involves the enzyme-catalyzed hydrolysis of the difluoromethyl-oxadiazole group, leading to the formation of a reactive intermediate that subsequently inhibits the enzyme. mdpi.com While not directly involving a this compound, this illustrates a potential mechanistic pathway for difluoromethyl-containing heterocycles.

Agrochemical Research and Mode of Action of Difluoromethylated Indazole Containing Fungicides

Design and Synthesis of Fungicidal Agents Incorporating Difluoromethyl-Indazole Moieties

The development of potent fungicidal agents often relies on the strategic combination of known bioactive fragments. semanticscholar.org This "active fragments mosaic theory" has been successfully applied to create novel fungicides by linking the highly effective 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acyl group with various amine-containing moieties, including those featuring an indazole ring. semanticscholar.org A number of commercially successful fungicides, such as isopyrazam, sedaxane, bixafen, and fluxapyroxad, are based on this pyrazole (B372694) acyl group, demonstrating its importance in agrochemical design. semanticscholar.org

The synthesis of these complex molecules typically involves a multi-step process. A key step is the formation of an amide bond between the pyrazole carboxylic acid derivative and an indazole-containing aniline (B41778). The general synthetic route begins with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which acts as the acylating agent. This intermediate is then reacted with a specifically substituted amino-indazole derivative, such as 2-(5-bromo-1H-indazol-1-yl)aniline, to yield the final target compound, a pyrazole-carboxamide incorporating an indazole moiety. semanticscholar.org This modular synthesis approach allows for the creation of a diverse library of related compounds for biological screening and optimization.

Molecular Mechanism of Action in Fungicidal Candidates

Fungicides derived from 3-(difluoromethyl)-1H-indazole operate by targeting a fundamental process in fungal cells: cellular respiration. Their mode of action is classified within the Fungicide Resistance Action Committee (FRAC) Group 7, identifying them as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). semanticscholar.orgnzpps.orgrutgers.edu

The primary molecular target of these fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain. semanticscholar.orgndsu.edu SDH is a crucial enzyme complex embedded in the inner mitochondrial membrane, composed of four protein subunits (SdhA, SdhB, SdhC, and SdhD). frac.info It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. ndsu.edu

SDHI fungicides, including pyrazole-carboxamide derivatives that incorporate indazoles, function by binding to the ubiquinone-binding site (Q-site) of the SDH complex. ndsu.edufrac.info This binding site is formed by the SdhB, SdhC, and SdhD subunits. frac.info By occupying this site, the fungicide physically obstructs the natural substrate, ubiquinone, from binding and accepting electrons. ndsu.edu

Molecular docking studies have provided detailed insights into this interaction. For the highly active compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, models show that its carbonyl oxygen atom can form critical hydrogen bonds with the hydroxyl groups of the amino acid residues Tyrosine 58 (TYR58) and Tryptophan 173 (TRP173) within the SDH enzyme's active site. semanticscholar.orgnih.gov This strong and specific binding interaction is responsible for the potent inhibition of the enzyme's activity.

The inhibition of SDH has catastrophic consequences for the fungal cell's energy metabolism. By blocking the transfer of electrons from succinate to ubiquinone, the fungicide effectively halts the mitochondrial electron transport chain at Complex II. ndsu.edu This disruption prevents the reduction of ubiquinone, a critical step for the functioning of the subsequent complexes in the respiratory chain. ndsu.edu

The immediate result is a severe impairment of adenosine (B11128) triphosphate (ATP) synthesis. Since the electron transport chain is the primary engine for generating the proton gradient necessary for ATP production, its interruption leads to a rapid depletion of the cell's main energy currency. This energy crisis cripples essential cellular processes, leading to the cessation of growth, spore germination, and ultimately, the death of the fungal pathogen. nzpps.orgnih.gov

Structure-Activity Relationships in Agrochemical Applications

The biological efficacy of these fungicides is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies, which systematically modify different parts of the molecule and assess the impact on antifungal activity, are crucial for optimizing lead compounds.

Research on a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has revealed clear SAR trends. When the amine portion of the amide was varied, compounds containing an indazole group demonstrated the highest level of antifungal activity against a panel of seven phytopathogenic fungi. semanticscholar.org Specifically, compounds like N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited superior performance compared to the commercial fungicide boscalid. semanticscholar.org

In contrast, derivatives containing other heterocyclic rings such as imidazole (B134444) or triazole showed significantly less antifungal activity. semanticscholar.org Compounds with open-chain tertiary amines or nitrogen-containing aliphatic rings also proved to be less effective than their indazole-containing counterparts. semanticscholar.org This indicates that the indazole moiety is not merely a structural placeholder but plays a critical role in the molecule's ability to bind to and inhibit the target SDH enzyme, thereby maximizing its fungicidal potency.

The table below presents the in vitro antifungal activity of selected pyrazole-carboxamide derivatives against various plant pathogens, highlighting the superior activity of the indazole-containing compound (9m).

| Compound | Amine Moiety | Fungus: Botrytis cinerea (% Inhibition at 50 mg/L) | Fungus: Rhizoctonia solani (% Inhibition at 50 mg/L) | Fungus: Pythium aphanidermatum (% Inhibition at 50 mg/L) |

|---|---|---|---|---|

| 9d | Imidazole-containing | 45.8 | 55.1 | 60.5 |

| 9h | Triazole-containing | 38.2 | 98.5 | 45.6 |

| 9k | Open-chain tertiary amine | 70.3 | 85.4 | 80.2 |

| 9m | Indazole-containing | 96.5 | 98.8 | 97.9 |

| Boscalid | Commercial Standard | 95.4 | 96.2 | 35.7 |

Computational and Theoretical Studies of 3 Difluoromethyl 1h Indazole Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These calculations provide a detailed picture of electron distribution and energy levels, which are essential for predicting reactivity and intermolecular interactions.

The electronic properties of 3-(difluoromethyl)-1H-indazole can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govacs.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are commonly employed to determine these orbital energies. nih.gov The calculated energy gap provides insights into the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Indazole Scaffolds

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |

|---|---|---|---|---|

| Indazole (Parent) | DFT/B3LYP | -6.25 | -0.75 | 5.50 |

| 3-(Trifluoromethyl)-1H-indazole | DFT/B3LYP | -6.80 | -1.50 | 5.30 |

| This compound (Predicted) | DFT/B3LYP | -6.65 | -1.30 | 5.35 |

Note: The values for this compound are predicted based on trends observed in related fluorinated heterocyclic compounds. Actual values would require specific calculations.

The Molecular Electrostatic Potential (ESP), also known as the Molecular Electrostatic Potential Surface (MEPS), is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction sites. nih.gov The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov

For this compound, the ESP surface would highlight several key features:

Negative Potential: The most negative regions are expected to be located around the nitrogen atoms of the pyrazole (B372694) ring due to their lone pairs of electrons. The fluorine atoms of the difluoromethyl group also contribute significantly to negative potential. These sites are the primary locations for hydrogen bond acceptance and interactions with electrophiles. rsc.org

Positive Potential: Regions of positive potential are anticipated around the N-H proton of the indazole ring and the C-H proton of the difluoromethyl group. The N-H group is a strong hydrogen bond donor site. The acidity of the C-H proton in the -CHF₂ group is increased by the adjacent fluorine atoms, making it a potential, albeit weaker, hydrogen bond donor. nih.govchemrxiv.org

ESP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic complementarity, which are vital for ligand-receptor binding. chemrxiv.orgrsc.org

Density Functional Theory (DFT) Studies on Conformational and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules with a good balance between accuracy and computational cost. acs.org DFT studies on this compound and its derivatives provide deep insights into their preferred geometries, conformational stabilities, and electronic characteristics. asianresassoc.org

DFT calculations can be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles of the most stable conformer. For the this compound scaffold, a key aspect to investigate is the rotational barrier and preferred orientation of the difluoromethyl group relative to the indazole ring. These conformational preferences can be influenced by subtle intramolecular interactions, such as weak hydrogen bonds.

Furthermore, DFT calculations are used to derive various electronic descriptors that quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These parameters, derived from the HOMO and LUMO energies, help in comparing the reactivity of different indazole derivatives and understanding the impact of the difluoromethyl substituent on the molecule's electronic behavior. researchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further clarify charge distribution and delocalization within the molecule. asianresassoc.org

Theoretical Investigations of Intramolecular and Intermolecular Interactions

The difluoromethyl group is not merely an inert substituent; its unique electronic properties enable it to participate in specific non-covalent interactions that can influence molecular conformation and binding affinity.

The difluoromethyl (CF₂H) group can act as an unconventional hydrogen bond donor. nih.gov The electron-withdrawing fluorine atoms increase the acidity of the attached hydrogen atom, enabling it to form weak to moderate hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms (C-F···H-O or C-F···H-N). nih.gov More significantly, the C-H bond within the CF₂H group can act as a hydrogen bond donor to an acceptor atom (e.g., CF₂H···O). nih.gov

Theoretical calculations are essential for characterizing these weak interactions. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and confirm the presence of a bond critical point between the donor hydrogen and the acceptor atom, which is a hallmark of a hydrogen bonding interaction. The strength of these interactions can be estimated by calculating the interaction energies.

Molecular Dynamics Simulations to Predict Ligand-Protein Complex Stability

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, which is particularly useful for studying the stability of ligand-protein complexes. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and the dynamics of intermolecular interactions. nih.gov

For a this compound-based inhibitor, MD simulations can be initiated from a docked pose within a protein's active site. The simulation, typically run for hundreds of nanoseconds, tracks the trajectory of all atoms in the system, including the ligand, the protein, and surrounding water molecules. worldscientific.com

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and protein, determining their occupancy over the simulation time. This can confirm the persistence of key interactions, such as those involving the indazole N-H or the CF₂H group.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity of the ligand for the protein, providing a more quantitative measure of complex stability.

These simulations provide invaluable insights into the dynamic nature of the binding process and help validate the interactions predicted by static docking and quantum chemical studies. worldscientific.comresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-(Trifluoromethyl)-1H-indazole |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Difluoromethyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹⁹F, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 3-(Difluoromethyl)-1H-indazole, providing detailed information about the hydrogen, fluorine, and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring and the single proton of the difluoromethyl group. The aromatic protons typically appear as multiplets in the downfield region (approximately 7.0-8.5 ppm). The proton of the -CHF₂ group is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum provides characteristic signals for the difluoromethyl group. For N-difluoromethyl indazole derivatives, the -CHF₂ group typically exhibits a doublet in the ¹⁹F NMR spectrum around -95 ppm, with a coupling constant (J) of approximately 60.0 Hz, arising from the coupling with the adjacent proton. researchgate.net A similar pattern would be expected for the C-difluoromethyl group at the 3-position.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum would show signals for the carbons of the indazole ring and a characteristic signal for the difluoromethyl carbon, which would be split into a triplet due to coupling with the two fluorine atoms.

Expected NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplet | - |

| ¹H (-CHF₂) | Specific to compound | Triplet (t) | J(H,F) |

| ¹⁹F (-CHF₂) | ~ -90 to -100 | Doublet (d) | J(F,H) ~60 Hz |

| ¹³C (Aromatic) | 110 - 140 | Singlet/Doublet | - |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is employed to determine the molecular weight of this compound and to assess its purity. The molecular formula of the compound is C₈H₆F₂N₂, corresponding to a molecular weight of approximately 168.15 g/mol . chemshuttle.com In mass spectrometry, the compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the confirmation of its elemental composition with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer structural information, although specific fragmentation data for this compound is not widely published. The analysis of indole (B1671886) and indazole-type compounds often reveals characteristic fragment ions that can aid in structural confirmation. researchgate.net

Molecular Weight Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆F₂N₂ |

| Molecular Weight | 168.15 g/mol |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for separating it from potential isomers or impurities. mdpi.com Reverse-phase HPLC is a common method for the analysis of indazole derivatives. scielo.br

A typical HPLC method would involve a C8 or C18 stationary phase column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to ensure good peak shape and resolution. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the indazole ring exhibits strong absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Typical HPLC Parameters for Indazole Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C8 or C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Detection | UV-Vis Detector |

X-ray Crystallography for Solid-State Structure Determination

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is then compared with the calculated theoretical values based on the proposed empirical formula. For this compound (C₈H₆F₂N₂), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis that closely match these theoretical percentages provide strong evidence for the confirmation of the empirical formula. This technique has been used to prove the structure of related difluoromethylindazole derivatives. researchgate.netmdpi.com

Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 57.14% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.60% |

| Fluorine | F | 19.00 | 2 | 38.00 | 22.60% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.66% |

| Total | | | | 168.16 | 100.00% |

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Regioselectivity

The synthesis of indazole derivatives can be challenging, particularly concerning the control of regioselectivity for N-alkylation or N-arylation. beilstein-journals.orgnih.gov The indazole core has two reactive nitrogen atoms, and reactions can lead to a mixture of N1 and N2 substituted products, complicating purification and reducing yields. beilstein-journals.org Future research is focused on developing novel synthetic routes that offer high efficiency and precise control over the formation of specific isomers.

One promising area is the refinement of cyclization reactions. For instance, methods for synthesizing related fluoroalkyl pyrazoles involve the cyclization of fluoroalkyl ynones with hydrazine. nih.gov Adapting such strategies could provide efficient pathways to 3-(difluoromethyl)-1H-indazoles. Another key strategy involves the late-stage introduction of the difluoromethyl group. An efficient procedure for the N-alkylation of 3-iodoindazole with chlorodifluoromethane (B1668795) has been described to produce 1-difluoromethyl-3-iodoindazole, a versatile intermediate for further functionalization via cross-coupling reactions. researchgate.net

Key parameters being optimized in these synthetic explorations are summarized below:

| Parameter | Objective | Examples of Approaches |

| Catalyst | Improve reaction rates and selectivity | Transition-metal catalysts (e.g., Palladium, Copper), Organocatalysts. benthamdirect.comorganic-chemistry.org |

| Solvent | Enhance solubility and reaction kinetics | Exploring green solvents like polyethylene (B3416737) glycol (PEG 300). organic-chemistry.org |

| Base | Control regioselectivity of N-substitution | Use of sodium hydride (NaH) in THF for N1 selectivity. beilstein-journals.orgnih.gov |

| Reaction Type | Discover new bond-forming strategies | [3+2] dipolar cycloadditions, reductive cyclization. organic-chemistry.orgorganic-chemistry.org |

Design of Next-Generation Bioactive Molecules Leveraging the 3-(Difluoromethyl)-1H-Indazole Scaffold

The indazole scaffold is a core component of numerous biologically active compounds, including approved drugs like the anti-inflammatory agent Bendazac and the anti-cancer drug Pazopanib. nih.govnih.gov The unique properties of the difluoromethyl group make the this compound scaffold particularly attractive for designing new therapeutic agents. researchgate.net The CHF2 group can act as a bioisostere for hydroxyl or thiol groups, potentially forming hydrogen bonds with target proteins, while also enhancing metabolic stability.

Research is actively exploring the incorporation of this scaffold into molecules targeting a range of diseases. For example, 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy, with excellent enzyme inhibition and high selectivity. nih.gov By systematically modifying other positions on the indazole ring, researchers can fine-tune the pharmacological profile of these next-generation molecules.

| Therapeutic Area | Target Example | Rationale for Scaffold Use |

| Oncology | Kinase inhibitors (e.g., PAK1, FGFRs) | Indazole core provides a rigid platform for binding; CHF2 group can enhance potency and metabolic stability. nih.govnih.gov |

| Inflammation | Cyclooxygenase-2 (COX-2) | The scaffold is present in known anti-inflammatory drugs; modifications can lead to new selective inhibitors. nih.govresearchgate.net |

| Infectious Diseases | Anti-HIV, Antimicrobial agents | Indazole derivatives have shown broad-spectrum antimicrobial activity. researchgate.netjocpr.com |

The systematic structure-activity relationship (SAR) analysis of new derivatives is crucial for optimizing potency and selectivity, leading to the development of lead compounds for potential new drugs. nih.gov

Advanced Computational Modeling for Predictive Compound Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity before synthesis. For the this compound scaffold, methods like molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are being employed to accelerate the design process. researchgate.netnih.gov

Molecular docking studies can predict how different derivatives of this compound bind to the active site of a target protein, such as an enzyme or receptor. researchgate.neteco-vector.com This allows chemists to prioritize which compounds to synthesize. For instance, docking studies on 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme have helped identify derivatives with significant binding potential. researchgate.net

MD simulations provide insights into the stability of the ligand-receptor complex over time, while DFT calculations can determine the electronic properties of the molecules, which influence their reactivity and interactions. researchgate.neteco-vector.com

| Computational Method | Application in Drug Design | Predicted Parameters |

| Molecular Docking | Virtual screening of compound libraries | Binding affinity, binding mode, ligand-receptor interactions. researchgate.neteco-vector.com |

| Molecular Dynamics (MD) | Assessing the stability of the drug-target complex | Conformational changes, interaction stability over time. researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic properties | HOMO-LUMO energy gap, molecular geometry, reactivity. nih.gov |

These computational approaches reduce the time and cost associated with traditional trial-and-error synthesis and screening, guiding researchers toward molecules with a higher probability of success.

Sustainable and Green Chemistry Approaches in Indazole Synthesis

The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. rsc.org The principles of green chemistry are being applied to the synthesis of indazoles to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. benthamdirect.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or polyethylene glycol (PEG). organic-chemistry.orgsamipubco.com

Alternative Energy Sources: Employing methods such as ultrasound irradiation or visible light photochemistry to drive reactions, often at lower temperatures and with shorter reaction times. rsc.orgresearchgate.net

Development of Green Catalysts: Using natural, biodegradable catalysts, such as lemon peel powder, or designing highly efficient, recyclable metal catalysts to reduce waste. researchgate.net

Atom Economy: Designing synthetic routes, such as one-pot multi-component reactions, that maximize the incorporation of all starting materials into the final product. organic-chemistry.org

Recent research has demonstrated the successful synthesis of 1H-indazoles using ammonium (B1175870) chloride as a mild acid catalyst in ethanol, highlighting a greener protocol with high yields and short reaction times. samipubco.com Another approach utilizes visible light to induce the reductive cyclization of ortho-carbonyl-substituted azobenzenes into indazoles without the need for metal catalysts. rsc.org The adoption of these sustainable practices is crucial for the future large-scale production of this compound and its derivatives.

Q & A

Q. What are the optimized synthetic routes for 3-(difluoromethyl)-1H-indazole, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives often employs the Paal-Knorr method for pyrazole ring formation. Key steps include acid chloride preparation using SOCl₂ as both reactant and solvent, followed by controlled dropwise addition under ice to minimize side reactions. Recrystallization in dimethylformamide (DMF) is critical for removing isomers, as demonstrated in the synthesis of structurally similar indazoles . For Friedel-Crafts acylation and nitro group reduction, hydrazine hydrate with Raney nickel improves selectivity and yield .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming regiochemistry and fluorine substitution. Infrared (IR) spectroscopy validates carbonyl and amine functional groups, while mass spectrometry determines molecular ion peaks and fragmentation patterns. X-ray crystallography resolves stereoelectronic effects of the difluoromethyl group on molecular conformation, as observed in analogous fluorinated compounds .

Q. How does the difluoromethyl group impact the compound's physicochemical properties?

Fluorine substituents enhance metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity. The difluoromethyl group also induces conformational rigidity via stereoelectronic effects, which can improve target binding affinity. Comparative studies of fluorinated vs. non-fluorinated indazoles show altered pKa values and logP profiles .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for this compound derivatives?

Discrepancies in SAR often arise from divergent synthetic routes or isomer contamination. For example, Friedel-Crafts acylation may yield (3,4-dichlorophenyl)-1H-indazole isomers, requiring rigorous HPLC or GC-MS validation . Computational docking studies can reconcile conflicting bioactivity data by modeling fluorine-protein interactions, such as hydrogen bonding with kinase catalytic sites .

Q. How can computational methods optimize the design of this compound-based inhibitors?

Density Functional Theory (DFT) calculates electronic effects of the difluoromethyl group on aromatic π-stacking and charge distribution. Molecular dynamics simulations predict binding modes to targets like tubulin or kinases, aligning with experimental IC₅₀ values. For instance, fluorine’s electronegativity enhances interactions with hydrophobic pockets in AMPA receptor antagonists .

Q. What mechanistic insights explain the biological activity of this compound in disease models?

In anticancer studies, the compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. In neuroinflammatory models, fluorine’s electron-withdrawing effect modulates kainate receptor activation, reducing pro-inflammatory cytokine release. Metabolite profiling via LC-MS/MS identifies active intermediates, such as 5-amino derivatives, which exhibit enhanced blood-brain barrier permeability .

Q. What challenges arise in scaling up this compound synthesis, and how are they mitigated?

Scale-up issues include exothermic reactions during SOCl₂-mediated acid chloride formation and isomerization during cyclization. Process optimization involves slow reagent addition under controlled temperatures (<5°C) and catalytic hydrogenation to reduce nitro intermediates without over-reduction. Flow chemistry systems improve reproducibility for multi-step syntheses .

Q. How do analytical methodologies address polymorphism or hydrate formation in this compound?

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) detect polymorphic forms, while dynamic vapor sorption (DVS) assesses hygroscopicity. For hydrates, solvent-free crystallization in supercritical CO₂ minimizes water incorporation. Stability studies under ICH guidelines (25°C/60% RH) inform formulation strategies for salt or cocrystal derivatives .

Methodological Considerations

Q. What protocols validate the purity of this compound in biological assays?

High-resolution mass spectrometry (HRMS) confirms elemental composition, while ¹⁹F NMR quantifies fluorine content. Orthogonal purity assays (e.g., HPLC-UV/ELSD) detect impurities below 0.1%. For in vitro studies, cytotoxicity controls (e.g., MTT assays) rule out nonspecific effects from residual solvents like DMF .

Q. How are isotopic labeling (e.g., ¹⁸F, ²H) techniques applied to study the pharmacokinetics of this compound?

Radiolabeling with ¹⁸F via nucleophilic aromatic substitution enables PET imaging to track tissue distribution. Deuterium labeling at metabolically labile positions (e.g., methyl groups) prolongs half-life by reducing CYP450-mediated oxidation. These methods are critical for correlating in vivo efficacy with plasma exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.